molecular formula C13H18BrNO2 B2510994 tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate CAS No. 1365988-24-4

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Cat. No.: B2510994
CAS No.: 1365988-24-4
M. Wt: 300.196
InChI Key: IOKQNFVMJIWDEI-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is commonly used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate typically involves the reaction of 4-bromo-2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under inert conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and tert-butyl group influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKQNFVMJIWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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